molecular formula C15H18N4O2 B2413564 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1788558-19-9

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2413564
CAS RN: 1788558-19-9
M. Wt: 286.335
InChI Key: UITHIMIBDFETOZ-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Biological Activities

A significant focus has been on the synthesis of novel compounds incorporating the 1,2,3-triazole moiety, given its relevance in medicinal chemistry. The synthesis of triazole analogues of piperazine, which have demonstrated significant antibacterial activity against various human pathogenic bacteria, underscores the potential of triazole derivatives in developing new antibacterial agents (Nagaraj et al., 2018). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the broad spectrum of antimicrobial properties these compounds can offer, providing a foundation for further pharmaceutical development (Bektaş et al., 2007).

Applications in Ligand Synthesis

The role of (1H-benzo[d][1,2,3]triazol-1-yl)(2-methoxyphenyl)methanone as an efficient ligand in copper-catalyzed O-arylation processes to form diverse benzoxazoles has been established. This application is critical for pharmaceutical and material science research, where benzoxazoles are valuable scaffolds (Singh et al., 2017).

Antimicrobial and Antifungal Applications

The synthesis of new pyridine derivatives incorporating triazole units has shown variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial and antifungal therapies (Patel et al., 2011). Moreover, the synthesis of novel benzofuran based 1,2,3-triazoles and their high antimicrobial activity further supports the utility of triazole derivatives in combating infectious diseases (Sunitha et al., 2017).

Structural and Theoretical Studies

The crystal structure analysis of triazole derivatives, such as the (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the molecular basis of their biological activities and optimizing their properties for better therapeutic efficacy (Benaka Prasad et al., 2018).

properties

IUPAC Name

(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHIMIBDFETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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